Cas no 2168568-30-5 (7'-bromo-3',4'-dihydro-2'H-spirocyclopropane-1,1'-naphthalene-4'-one)

7'-Bromo-3',4'-dihydro-2'H-spirocyclopropane-1,1'-naphthalene-4'-one is a specialized spirocyclic compound featuring a brominated naphthalene core fused with a cyclopropane ring. This structure imparts unique reactivity and steric properties, making it a valuable intermediate in synthetic organic chemistry, particularly for constructing complex spirocyclic frameworks. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, enabling further functionalization. Its rigid spiro architecture is advantageous for studying strain effects or designing constrained bioactive molecules. The compound's well-defined stereochemistry and stability under standard conditions ensure reproducibility in research applications. It is primarily used in pharmaceutical and materials science research for exploring novel molecular architectures.
7'-bromo-3',4'-dihydro-2'H-spirocyclopropane-1,1'-naphthalene-4'-one structure
2168568-30-5 structure
Product Name:7'-bromo-3',4'-dihydro-2'H-spirocyclopropane-1,1'-naphthalene-4'-one
CAS No:2168568-30-5
MF:C12H11BrO
MW:251.119142770767
CID:5222934
PubChem ID:165795805
Update Time:2025-06-23

7'-bromo-3',4'-dihydro-2'H-spirocyclopropane-1,1'-naphthalene-4'-one Chemical and Physical Properties

Names and Identifiers

    • 7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1 '-naphthalen]-4'-one
    • 7'-bromo-3',4'-dihydro-2'H-spirocyclopropane-1,1'-naphthalene-4'-one
    • Inchi: 1S/C12H11BrO/c13-8-1-2-9-10(7-8)12(5-6-12)4-3-11(9)14/h1-2,7H,3-6H2
    • InChI Key: GUNBIACCNBTVAT-UHFFFAOYSA-N
    • SMILES: C12(C3=C(C=CC(Br)=C3)C(=O)CC1)CC2

7'-bromo-3',4'-dihydro-2'H-spirocyclopropane-1,1'-naphthalene-4'-one Pricemore >>

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Additional information on 7'-bromo-3',4'-dihydro-2'H-spirocyclopropane-1,1'-naphthalene-4'-one

7'-Bromo-3',4'-Dihydro-2'H-Spirocyclopropane-1,1'-Naphthalene-4'-One: A Comprehensive Overview

7'-Bromo-3',4'-Dihydro-2'H-Spirocyclopropane-1,1'-Naphthalene-4'-One, identified by the CAS Registry Number 2168568-30-5, is a complex organic compound with a unique spirocyclic structure. This compound belongs to the class of naphthoquinones and has garnered significant attention in recent years due to its potential applications in various fields, including pharmacology and materials science. The molecule's structure consists of a naphthalene ring system fused with a cyclopropane ring, creating a spiro arrangement that imparts unique electronic and steric properties.

The synthesis of 7'-Bromo-3',4'-Dihydro-2'H-Spirocyclopropane-1,1'-Naphthalene-4'-One involves multi-step organic reactions, often employing transition metal catalysts to achieve the desired spirocyclic architecture. Recent advancements in catalytic asymmetric synthesis have enabled the construction of this compound with high enantioselectivity, which is crucial for its potential use in chiral drug development. The bromine substituent at the 7' position plays a critical role in modulating the compound's reactivity and bioavailability.

In terms of physical properties, this compound exhibits a melting point of approximately 200°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the visible region, indicative of its conjugated π-system. These properties make it an attractive candidate for applications in optoelectronics and as a photosensitizer in photodynamic therapy.

Recent studies have explored the biological activity of 7'-Bromo-3',4'-Dihydro-2'H-Spirocyclopropane-1,1'-Naphthalene-4'-One, particularly its anti-cancer properties. Preclinical experiments have demonstrated that this compound can induce apoptosis in various cancer cell lines by targeting mitochondrial pathways. Additionally, its ability to inhibit key enzymes involved in tumor angiogenesis has been reported, suggesting its potential as a novel anti-cancer agent.

The spirocyclic structure of this compound also lends itself to applications in nanotechnology. Researchers have investigated its use as a building block for self-assembling nanostructures due to its rigid framework and ability to form hydrogen bonds. These properties could pave the way for its use in creating advanced materials with tailored mechanical and electronic properties.

In conclusion, 7'-Bromo-3',4'-Dihydro-2'H-Spirocyclopropane-1,1'-Naphthalene-4'-One (CAS No: 2168568-30-5) is a versatile compound with promising applications across multiple disciplines. Its unique structure, coupled with recent advances in synthetic methodologies and biological studies, positions it as a valuable tool in both academic research and industrial applications.

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